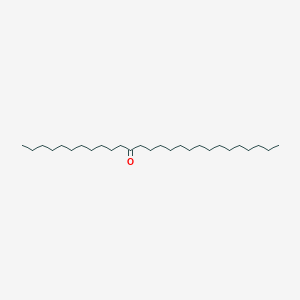
Heptacosan-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Heptacosanone, also known as Heptacosan-12-one, is a long-chain alkyl ketone with the molecular formula C27H54O. It is a solid compound at room temperature and is primarily used in research settings. The compound is characterized by its long hydrocarbon chain, which contributes to its unique physical and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Heptacosanone can be synthesized through various organic synthesis methods. One common approach involves the oxidation of heptacosane using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically requires controlled conditions to ensure the selective formation of the ketone functional group at the 12th carbon position .
Industrial Production Methods: The key to industrial synthesis lies in optimizing reaction conditions to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 12-Heptacosanone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of 12-Heptacosanone can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkylated derivatives.
Scientific Research Applications
12-Heptacosanone has several applications in scientific research:
Chemistry: Used as a model compound for studying long-chain ketones and their reactivity.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 12-Heptacosanone involves its interaction with various molecular targets. As a ketone, it can participate in redox reactions, influencing cellular metabolic pathways. The long hydrocarbon chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
14-Heptacosanone: Another long-chain alkyl ketone with similar properties but differing in the position of the ketone group.
Heptacosane: The parent hydrocarbon from which 12-Heptacosanone is derived.
Other Long-Chain Ketones: Compounds with similar structures but varying chain lengths and functional group positions
Uniqueness: 12-Heptacosanone is unique due to its specific ketone position, which influences its reactivity and interaction with other molecules. This positional specificity makes it a valuable compound for studying structure-activity relationships in long-chain ketones .
Properties
Molecular Formula |
C27H54O |
|---|---|
Molecular Weight |
394.7 g/mol |
IUPAC Name |
heptacosan-12-one |
InChI |
InChI=1S/C27H54O/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-27(28)25-23-21-19-17-12-10-8-6-4-2/h3-26H2,1-2H3 |
InChI Key |
DODSCVAYARBHIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


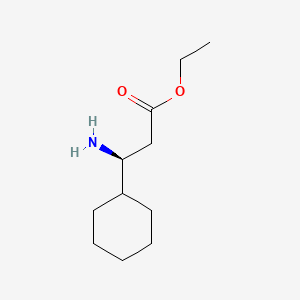
![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)

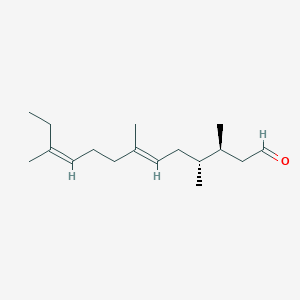
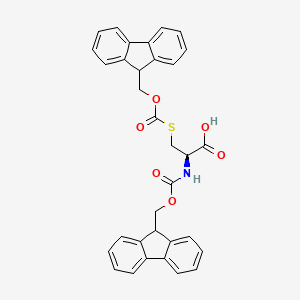
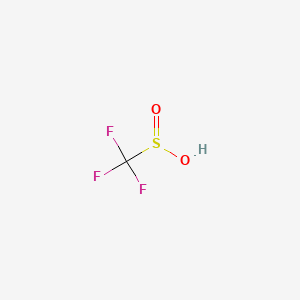
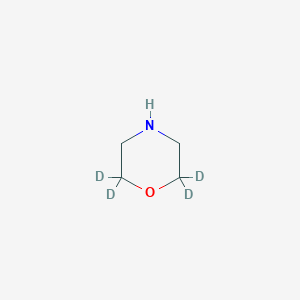
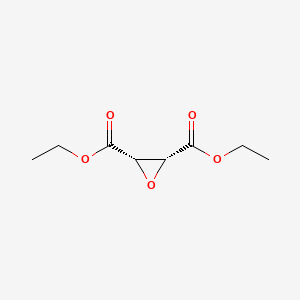
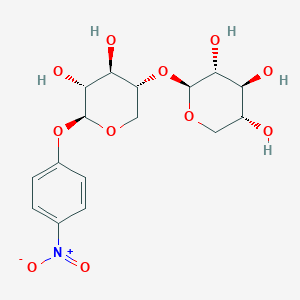
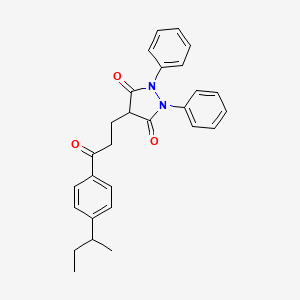

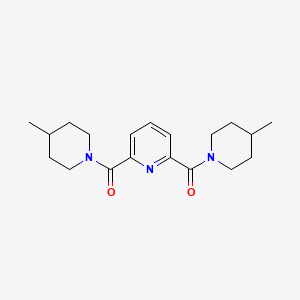
![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
